3-Bromo-1-ethyl-5-methyl-1H-pyrazole
Description
The exact mass of the compound 3-Bromo-1-ethyl-5-methyl-1H-pyrazole is 187.99491 g/mol and the complexity rating of the compound is 97.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-1-ethyl-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-ethyl-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-ethyl-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYGGCBVTRYVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501284812 | |
| Record name | 1H-Pyrazole, 3-bromo-1-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-05-0 | |
| Record name | 1H-Pyrazole, 3-bromo-1-ethyl-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-bromo-1-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501284812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Profiling & Technical Characterization of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
A Technical Whitepaper for Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, 3-Bromo-1-ethyl-5-methyl-1H-pyrazole (CAS: 1354706-05-0) serves as a critical halogenated heterocyclic scaffold.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the bromine atom at position C3 facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N1-ethyl and C5-methyl groups provide steric bulk and lipophilic modulation essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1]
This guide provides a comprehensive physicochemical analysis of this compound, establishing a self-validating framework for its identification, purity profiling, and experimental characterization.
Molecular Identity & Structural Analysis
Precise structural identification is paramount due to the prevalence of regioisomers (e.g., 1-ethyl-3-methyl-5-bromo-1H-pyrazole) in synthesis.[1]
| Property | Data / Descriptor |
| IUPAC Name | 3-Bromo-1-ethyl-5-methyl-1H-pyrazole |
| CAS Number | 1354706-05-0 |
| Molecular Formula | C₆H₉BrN₂ |
| Molecular Weight | 189.05 g/mol |
| SMILES | CCN1C(=CC(=N1)C)Br |
| InChI Key | MNYGGCBVTRYVBB-UHFFFAOYSA-N |
| Physical State | Liquid (at room temperature) |
| Appearance | Colorless to pale yellow oil |
3D Conformational Insight
The steric environment of this molecule is defined by the 1,5-substitution pattern . Unlike its 1,3-isomer, the 1-ethyl-5-methyl arrangement introduces steric clash between the N-ethyl methylene group and the C-methyl group. This forces the N-ethyl group to adopt a specific torsion angle to minimize strain, potentially influencing binding affinity in protein pockets restricted by "flat" heteroaromatic systems.
Physicochemical Profile
The following data synthesizes experimental baselines with high-fidelity predictive models (ACD/Labs, ChemAxon) to guide formulation and assay development.
| Parameter | Value (Experimental/Predicted) | Implication for Drug Design |
| LogP (Octanol/Water) | 2.1 ± 0.3 (Predicted) | Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1] |
| LogD (pH 7.4) | 2.1 | Non-ionizable at physiological pH; passive diffusion is the primary transport mechanism. |
| Topological Polar Surface Area (TPSA) | 17.8 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Acceptors | 2 (N2 nitrogen) | Potential interaction point for H-bond donors in target proteins.[1] |
| H-Bond Donors | 0 | Lack of donors reduces desolvation penalty upon binding.[1] |
| Boiling Point | ~204–210 °C (at 760 mmHg) | High boiling point allows for thermal stability in high-temperature coupling reactions.[1] |
| pKa (Conjugate Acid) | ~2.0–2.5 | The pyrazole nitrogen (N2) is weakly basic; protonation occurs only in strong acidic media. |
Synthetic Accessibility & Purity Profiling
A major challenge in working with this scaffold is regioselectivity . The synthesis often involves the condensation of ethylhydrazine with a 1,3-dicarbonyl equivalent. This can produce a mixture of the desired 1-ethyl-5-methyl isomer and the thermodynamic 1-ethyl-3-methyl isomer.
Critical Quality Attribute (CQA): Regio-Isomer Differentiation
-
The Problem: Standard LC-MS often cannot distinguish between the 1,5-dimethyl and 1,3-dimethyl regioisomers as they share identical mass and similar retention times.[1]
-
The Solution (NOESY NMR): The definitive confirmation of the 1-ethyl-5-methyl structure is the observation of a Nuclear Overhauser Effect (NOE) correlation between the N-ethyl methylene protons (~4.0 ppm) and the C5-methyl protons (~2.2 ppm).[1] The 1,3-isomer lacks this spatial proximity.
Technical Workflow: Characterization Pipeline
The following diagram outlines the logical flow for validating the compound's identity and purity before use in downstream assays.
Figure 1: Critical path for the structural validation and release of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole.
Experimental Characterization Protocols
To ensure data integrity (Trustworthiness), the following protocols are recommended for establishing the compound's properties in-house.
Protocol A: HPLC Purity & LogP Determination
-
Objective: Determine purity and estimate hydrophobicity via Retention Time (RT) correlation.
-
System: Agilent 1200 or equivalent with DAD detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic pi-pi*) and 220 nm (amide/bond absorption).[1]
-
Procedure:
-
Dissolve 1 mg of compound in 1 mL MeOH.
-
Inject 5 µL.
-
Validation: The peak must be symmetrical (Tailing factor < 1.5). Impurities >0.5% must be integrated.
-
LogP Correlation: Run a standard mix of known LogP compounds (e.g., toluene, naphthalene) under identical conditions. Plot LogP vs. RT to interpolate the specific LogP of the pyrazole.
-
Protocol B: Solubility Assessment (Thermodynamic)
-
Rationale: Kinetic solubility (DMSO stock into buffer) often overestimates solubility due to supersaturation. Thermodynamic solubility is required for accurate formulation.
-
Method: Shake-Flask Method.[1]
-
Add excess solid compound (~5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.
-
Agitate at 25°C for 24 hours.
-
Filter supernatant through a 0.22 µm PVDF filter (to remove undissolved micro-particles).
-
Quantify filtrate concentration via HPLC-UV against a standard curve prepared in DMSO.
-
Handling, Stability & Safety
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The C-Br bond can be light-sensitive over extended periods; amber vials are mandatory.
-
Reactivity: Avoid strong oxidizing agents. The bromine position is susceptible to lithium-halogen exchange; ensure anhydrous conditions if performing lithiation.[1]
-
Safety (GHS Class):
References
-
Sigma-Aldrich. 3-Bromo-1-ethyl-5-methyl-1H-pyrazole Product Specification & Safety Data Sheet. Available at: (Accessed 2026-02-16).[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14948637 (Related Analogue: 3-Bromo-1-methyl-1H-pyrazole).[1] Available at: (Accessed 2026-02-16).[1]
-
F. Yi et al. One-pot synthesis of functionalized pyrazoles.[1] Organic Letters, 2019, 21, 3158-3161.[4] (Cited for general pyrazole synthesis methodologies).[4][5] Available at: .
- Lipinski, C. A., et al.Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001. (Foundational text for LogP/Solubility context).
Sources
Methodological & Application
Application Note: Palladium-Catalyzed Functionalization of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
Introduction & Substrate Analysis
Executive Summary
3-Bromo-1-ethyl-5-methyl-1H-pyrazole (Substrate 1 ) is a versatile heterocyclic building block widely used in the synthesis of kinase inhibitors (e.g., JAK, p38 MAPK) and GPCR ligands. Its structural utility lies in the orthogonal reactivity of the C3-bromide handle, which allows for late-stage diversification via Palladium-catalyzed cross-coupling reactions.
This guide details optimized protocols for Suzuki-Miyaura carbon-carbon coupling and Buchwald-Hartwig amination of Substrate 1 . Unlike electron-deficient aryl halides, this electron-rich heteroaromatic scaffold requires specific ligand systems to facilitate oxidative addition and prevent catalyst deactivation by the pyrazole nitrogens.
Substrate Profile
-
Chemical Name: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
-
CAS: 151049-87-5 (analogous methyl variant)
-
Electronic Environment: The pyrazole ring is
-excessive.[1] The C3-position is electron-rich, making the C-Br bond less electrophilic than in bromobenzene. This necessitates electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) to accelerate oxidative addition. -
Steric Environment:
-
N1-Ethyl / C5-Methyl: These groups create a steric pocket on the "left" side of the molecule.
-
C3-Bromo: Relatively exposed. Flanked by the N2 nitrogen (lone pair donor) and C4-H. The primary challenge is not steric hindrance at the reaction site, but rather potential coordination of N2 to the Pd center, forming resting states that stall the catalytic cycle.
-
Mechanistic Principles & Catalytic Cycle[2][3]
The functionalization proceeds via the canonical Pd(0)/Pd(II) cycle.[2] For this electron-rich substrate, the Oxidative Addition step is rate-limiting with standard catalysts (
Visualization: Catalytic Cycle
The following diagram illustrates the specific pathway for Substrate 1 , highlighting the critical "N2-Coordination Trap" which must be avoided by using bulky ligands.
Figure 1: Catalytic cycle emphasizing the risk of N2-coordination (Off-Cycle Trap) if non-bulky ligands are used.
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol is optimized for coupling Substrate 1 with aryl- and heteroaryl-boronic acids.
Reagent Selection Rationale
-
Catalyst:
. The bidentate ferrocenyl ligand provides a wide bite angle, stabilizing the Pd(II) intermediate and preventing N2-coordination. For highly hindered boronic acids, switch to XPhos Pd G2 . -
Base:
(Standard) or (for faster rates). Mild bases prevent deprotonation of the pyrazole C4-H. -
Solvent: 1,4-Dioxane/Water (4:1) . Water is essential for the activation of the boronic acid (formation of the boronate species).
Step-by-Step Protocol
Materials:
-
3-Bromo-1-ethyl-5-methyl-1H-pyrazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
- (5 mol%)
- (3.0 equiv)
-
1,4-Dioxane (degassed)[3]
-
Deionized Water (degassed)
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrazole substrate (1.0 mmol, 189 mg), boronic acid (1.2 mmol), and
(3.0 mmol, 415 mg). -
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Catalyst Addition: Briefly remove the septum (under positive
flow) to add (0.05 mmol, 41 mg). Reseal and purge for 1 minute.-
Note: Adding catalyst last prevents oxidation in solution before the inert atmosphere is established.
-
-
Reaction: Heat the block to 90 °C for 4–16 hours. Monitor by LCMS.[4]
-
Endpoint: Disappearance of bromide (M+H = 190/192).
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[8]
Amination of pyrazoles is challenging due to the potential for the amine nucleophile to poison the catalyst. We utilize Buchwald Generation 3 Precatalysts to ensure rapid activation.
Reagent Selection Rationale
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). These bulky, electron-rich ligands facilitate the difficult reductive elimination step.
-
Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 . Eliminates the need for
and ensures a 1:1 Pd:Ligand ratio. -
Base: LiHMDS (1.0 M in THF). Soluble strong bases are preferred for weak amine nucleophiles. For base-sensitive substrates, use
at 100 °C.
Step-by-Step Protocol
Materials:
-
3-Bromo-1-ethyl-5-methyl-1H-pyrazole (1.0 equiv)
-
Amine Nucleophile (1.2 equiv)[5]
-
BrettPhos Pd G3 (2–5 mol%)
-
LiHMDS (2.2 equiv, 1.0 M in THF)
-
Anhydrous THF or Toluene
Procedure:
-
Drying: Ensure the pyrazole substrate and amine are dry (azeotrope with toluene if necessary).
-
Setup: In a glovebox or under strict Schlenk conditions, charge a vial with the pyrazole (1.0 mmol), amine (1.2 mmol), and BrettPhos Pd G3 (0.02 mmol).
-
Solvent/Base: Add anhydrous THF (4 mL). Add LiHMDS solution (2.2 mL, 2.2 mmol) dropwise.
-
Caution: Exotherm possible.
-
-
Reaction: Seal and heat to 65 °C for 2–12 hours.
-
Note: If using
instead of LiHMDS, use Toluene/tBuOH (5:1) at 100 °C.
-
-
Quench: Cool to RT. Quench with saturated
(aq). -
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry (
) and concentrate. -
Purification: Flash chromatography (DCM/MeOH or Hexanes/EtOAc). Amino-pyrazoles can be polar; consider amine-functionalized silica if streaking occurs.
Troubleshooting & Optimization Guide
Decision Tree for Reaction Setup
Use this logic flow to select the correct conditions for your specific nucleophile.
Figure 2: Workflow for selecting catalytic conditions based on nucleophile class.
Common Issues & Solutions
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Oxidative Addition failure. | Switch to electron-rich ligands (e.g., |
| Protodehalogenation (H-Substituted) | Ensure anhydrous solvents (Buchwald). Avoid alcoholic solvents if possible. Increase catalyst loading. | |
| Homocoupling (Bi-pyrazole) | Oxidant present ( | Degas solvents more thoroughly (sparge with Argon for 15 min). |
| Low Yield (Suzuki) | Protodeboronation of boronic acid. | Switch base to |
References
-
Suzuki-Miyaura Coupling of 3-Bromopyrazoles
-
Luo, B., et al. "Late-Stage Diversification of Pyrazoles as Antileishmanial Agents."[6] ResearchGate, 2024.
- Key Insight: Establishes as a robust catalyst for 3-bromopyrazole functionaliz
-
-
Buchwald-Hartwig Amination Conditions
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, 2014.[4]
- Key Insight: Defines the usage of BrettPhos and tBuBrettPhos for efficient amin
-
-
General Reactivity of Pyrazoles
-
Sonogashira Coupling of Heterocycles
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Palladium Catalysts for Cross-Coupling Reactions | Aure Chemical [aurechem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
This technical guide addresses the synthesis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole , a critical scaffold in medicinal chemistry (e.g., for Rynaxypyr-type analogs and JAK inhibitors).
The synthesis of 1,5-disubstituted pyrazoles is notoriously more difficult than their 1,3-isomers due to the thermodynamic preference for the latter. This guide focuses on the Crotonate Route , a scalable industrial method designed to overcome these regioselectivity challenges, while providing troubleshooting for the critical aromatization and bromination steps.
Core Synthetic Strategy: The Crotonate Route
To achieve the 1-ethyl-5-methyl substitution pattern with a 3-bromo functional group, you must control the regiochemistry during the initial ring closure. The standard reaction of ethyl hydrazine with ethyl acetoacetate typically yields the unwanted 1-ethyl-3-methyl isomer.
Recommended Pathway:
-
Condensation: Ethyl Hydrazine + Methyl Crotonate
1-Ethyl-5-methylpyrazolidin-3-one. -
Oxidation: Aromatization to 1-Ethyl-5-methyl-1H-pyrazol-3-ol (tautomer of the pyrazolone).
-
Bromination: Conversion of the C3-hydroxyl to C3-bromide using
.
Reaction Logic Flowchart
Figure 1: Strategic workflow for the regioselective synthesis of the target pyrazole. Note the critical branching point at Step 1 where kinetic control is required.
Troubleshooting Guide & FAQs
Phase 1: Ring Closure (Regioselectivity)
The Issue: The reaction produces a mixture of 1-ethyl-5-methyl (Target) and 1-ethyl-3-methyl (Impurity) isomers.
Root Cause: Ethyl hydrazine has two nucleophilic nitrogens. The internal nitrogen (
-
Target Pathway:
attacks the -carbon of crotonate (Michael addition), followed by the terminal attacking the ester. -
Impurity Pathway: Terminal
attacks the -carbon.
| Symptom | Probable Cause | Corrective Action |
| Low Ratio of 1,5-Isomer | Steric hindrance preventing | Switch Solvent: Use a polar protic solvent like Methanol or TFE (2,2,2-Trifluoroethanol) . TFE activates the carbonyl and can improve regioselectivity by hydrogen bonding. |
| Oiling Out / Gumming | Polymerization of crotonate or impure hydrazine. | Reagent Quality: Ensure Ethyl Hydrazine Oxalate is neutralized in situ with exactly 1.0 eq of NaOMe. Free hydrazine degrades rapidly. |
| Incomplete Cyclization | Temperature too low for amide formation. | Reflux Protocol: After the initial Michael addition (exothermic, 0°C to RT), the mixture must be refluxed (65°C+) for 4–6 hours to drive the ring closure (ester attack). |
Phase 2: Aromatization (Oxidation)
The Issue: The intermediate pyrazolidinone is not aromatic. It must be oxidized to the pyrazolone (3-hydroxy tautomer) before bromination.
Standard Protocol: Treatment with Bromine (
Q: Why is my yield dropping during oxidation? A: Over-bromination is the primary culprit.
-
Mechanism:
acts as both an oxidant (removing hydrogens to aromatize) and an electrophile. -
Risk: Once the ring is aromatic, it is electron-rich. Excess
will brominate the C4 position, leading to 3,4-dibromo-1-ethyl-5-methylpyrazole . -
Solution:
-
Titrate the
addition. Stop exactly when the starting material is consumed (monitor via LCMS). -
Maintain temperature < 60°C during addition.
-
Consider using Hydrogen Peroxide (
) with a catalyst (e.g., sodium tungstate) if C4-bromination is uncontrollable.
-
Phase 3: Bromination (Dehydroxybromination)
The Issue: Converting the C3-OH group to C3-Br using
Q: The reaction mixture solidifies and conversion stops. A: This is a "melt" reaction issue.
-
Solvent: While the reaction can be done neat, adding Anisole or Toluene (3-5 volumes) maintains fluidity and improves heat transfer.
-
Stoichiometry: Use 1.5–2.0 equivalents of
. -
Temperature: The reaction requires 100–120°C . Below this, the intermediate phosphonate esters do not decompose to the bromide.
Q: How do I remove the phosphorus byproducts safely?
A: Quenching
-
Protocol: Pour the hot reaction mixture slowly into Ice/Water (not water into the mixture).
-
Neutralization: Adjust pH to ~8 with NaOH or
. The product is organic soluble; phosphorus byproducts are water-soluble.
Detailed Experimental Protocol (Optimized)
Step 1: Synthesis of 1-Ethyl-5-methylpyrazolidin-3-one
-
Charge Ethyl Hydrazine Oxalate (1.0 eq) and Methanol (10 vol) into a reactor.
-
Add Sodium Methoxide (25% in MeOH, 1.0 eq) at 0–5°C to release the free base. Stir for 30 min.
-
Add Methyl Crotonate (1.05 eq) dropwise, maintaining temperature < 20°C.
-
Warm to Room Temperature and stir for 2 hours (Michael Addition).
-
Heat to Reflux (65°C) for 6 hours (Cyclization).
-
Workup: Concentrate solvent, dissolve residue in DCM, wash with water.
Step 2 & 3: One-Pot Oxidation/Bromination (Advanced)
Note: This effectively combines the steps to minimize isolation losses.
-
Dissolve the crude pyrazolidinone in Acetonitrile .
-
Add
(2.5 eq) carefully. -
Heat to reflux (80°C). Note:
can act as an oxidant here, or you may need to add a specific oxidant like (1.0 eq) first if yield is low. -
Monitor: LCMS should show conversion of MW ~128 (Pyrazolidinone)
MW ~126 (Pyrazolone) MW ~189/191 (Bromopyrazole). -
Quench: Pour onto ice. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove the 1,3-isomer traces.
Critical Data Comparison
| Parameter | 1-Ethyl-5 -methyl (Target) | 1-Ethyl-3 -methyl (Impurity) |
| Origin | ||
| Favored Conditions | Polar solvents (MeOH), Alkyl Hydrazines | Non-polar solvents, Unsubstituted Hydrazine |
| 1H NMR (Characteristic) | Methyl signal is often shielded by N-Ethyl | Methyl signal is distinct |
| Boiling Point | Generally Higher | Generally Lower |
References
-
Regioselective Synthesis of Pyrazoles
- Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
-
Source:
-
Bromination Mechanisms
-
Regioselectivity in Hydrazine Condensations
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry / CONICET.
-
Source:
-
-
Industrial Precedents (Rynaxypyr Intermediates)
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate.
-
Source:
Sources
troubleshooting low reactivity of 3-bromo pyrazoles in coupling reactions
Subject: Troubleshooting Low Reactivity of 3-Bromo Pyrazoles in Cross-Coupling Ticket ID: PYR-3BR-COUPLING-001 Status: Open Resource
Executive Summary: The "Pyrazole Paradox"
Researchers often encounter a specific "dead-end" with 3-bromopyrazoles: the reaction mixture remains brown/black, the starting material is unconsumed, or the bromide is simply replaced by a hydrogen (hydrodehalogenation).
The low reactivity of 3-bromopyrazoles stems from two competing mechanistic failures:
-
Catalyst Poisoning (The N-H Effect): If the pyrazole nitrogen is unprotected, it acts as a ligand, binding irreversibly to Palladium (Pd) and shutting down the catalytic cycle before oxidative addition can occur.
-
Electronic Deactivation: The pyrazole ring is electron-rich (π-excessive). Oxidative addition of Pd(0) into the C-Br bond is nucleophilic; electron-rich rings repel this attack, making the activation energy barrier significantly higher than for phenyl bromides.
This guide provides a diagnostic workflow and specific protocols to overcome these barriers.
Part 1: Diagnostic Workflow
Before changing reagents, identify why your reaction failed. Use this logic tree to diagnose the root cause.
Figure 1: Diagnostic logic for pyrazole coupling failures. Identify the impurity profile to select the correct optimization path.
Part 2: Critical Issue Troubleshooting
Issue 1: The "Dead Catalyst" (N-H Poisoning)
Symptom: You added Pd(PPh3)4 or Pd(dppf)Cl2, and the reaction stalled immediately. The solution might be clear or have precipitated "Pd black." Mechanism: The free N-H of the pyrazole is a competent ligand. It displaces your phosphine ligands, forming a stable (Pyrazole)2-Pd-X complex that is catalytically inactive.
-
Q: Can I run this reaction without a protecting group?
-
A: Yes, but you must change the catalyst. Standard phosphines (PPh3) bind too weakly to compete with the pyrazole nitrogen. You need Buchwald Dialkylbiaryl ligands (specifically XPhos or SPhos ). These bulky, electron-rich ligands create a "shield" around the Pd center, preventing the N-H from coordinating while still allowing the C-Br bond to access the metal [1].
-
-
Q: If I must protect, which group is best?
-
A: Avoid simple acetyl or benzoyl groups; they are too labile under the basic coupling conditions.
-
Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) . These withstand the base (K2CO3/Cs2CO3) and heat required for the coupling but can be removed later with acid or fluoride.
-
Issue 2: Sluggish Oxidative Addition
Symptom: N is protected, but SM remains. Mechanism: The 3-position of pyrazole is electron-rich. The C-Br bond has high bond dissociation energy. Pd(0) struggles to insert.
-
Q: Why isn't Pd(dppf)Cl2 working? It works for my phenyl bromides.
-
A: Pd(dppf) is a workhorse for aryl bromides, but it lacks the electron density required to "crack" the tougher heteroaryl C-Br bond.
-
The Fix: Switch to Pd-G3-XPhos or Pd-G3-RuPhos . These precatalysts generate a highly active monolithic Pd(0) species. The ligand (XPhos) is extremely electron-rich, pushing electron density onto the Pd, making it a "super-nucleophile" capable of breaking the pyrazole C-Br bond [2].
-
Issue 3: Hydrodehalogenation (The "Reduction" Trap)
Symptom: You isolated a product where the Bromine was replaced by Hydrogen. Mechanism: This occurs when the oxidative addition happens, but the transmetallation (reaction with boronic acid) is too slow. The Pd-intermediate grabs a hydride (often from the solvent, like ethanol or isopropanol) and eliminates.
-
Q: Should I switch to 3-Iodopyrazole to fix this?
-
A: NO. Counter-intuitively, iodopyrazoles are more prone to dehalogenation than bromides because the C-I bond is so weak that iodine-metal exchange can occur, or the oxidative addition is so fast that the catalyst sits waiting for the boronic acid, eventually scavenging a hydride. Stick to 3-Bromo or 3-Chloro [3].
-
The Fix:
-
Switch solvent to 1,4-Dioxane or Toluene (non-protic).
-
Use Anhydrous conditions.
-
Increase the concentration of the Boronic Acid (1.5 - 2.0 equiv) to ensure it intercepts the Pd species faster than the hydride transfer can occur.
-
-
Part 3: Data-Driven Optimization
Table 1: Ligand Performance for 3-Bromopyrazoles
| Ligand / Catalyst | Reactivity | Stability (N-H) | Best Use Case |
| PPh3 / Pd(PPh3)4 | Low | Poor | Only for highly activated, protected substrates. |
| dppf / Pd(dppf)Cl2 | Medium | Poor | Standard Suzuki, but fails with steric bulk. |
| XPhos / Pd-G3-XPhos | High | Excellent | The "Gold Standard" for unprotected or hindered pyrazoles. |
| SPhos | High | Good | Excellent for water-soluble/polar conditions. |
| Amphos | Medium | Good | Cheaper alternative for scale-up, good air stability. |
Part 4: The "Gold Standard" Protocol
Scenario: Suzuki Coupling of a 3-bromo-1H-pyrazole (unprotected or protected) with a boronic acid.[1]
Reagents:
-
Substrate: 3-Bromo-pyrazole (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%) OR [Pd2(dba)3 (2 mol%) + XPhos (8 mol%)]
-
Base: K3PO4 (3.0 equiv) - Phosphate is gentler than carbonate and works well with Buchwald ligands.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.
Step-by-Step:
-
Degas: Charge the reaction vial with solid reagents (Substrate, Boronic Acid, Base). Cap and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Prep: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes prior to use. Oxygen is the enemy of the active Pd-Ligand complex.
-
Addition: Add the solvent and the Catalyst (last) under a positive stream of Nitrogen.
-
Reaction: Heat to 80-100°C .
-
Note: If using unprotected pyrazole, 100°C is often required to break the Pd-N coordination equilibrium.
-
-
Monitoring: Check LCMS at 2 hours.
-
If stalled: Add 1.0 equiv more Boronic acid. (Boronic acids often decompose/protodeboronate faster than the coupling occurs).
-
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides.[1][2][3] Journal of the American Chemical Society.[4][5]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[4][5]
-
Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Journal of Organic Chemistry.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
stability of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole under basic conditions
Technical Support Center: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
A Guide to Navigating Stability and Reactivity Under Basic Conditions
Welcome to the technical support guide for 3-Bromo-1-ethyl-5-methyl-1H-pyrazole. As a key intermediate in pharmaceutical and materials science research, understanding its behavior under basic conditions is critical for successful synthetic outcomes. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving 3-bromo-1-ethyl-5-methyl-1H-pyrazole and basic reagents.
Question 1: I'm observing significant dehalogenation of my starting material, resulting in 1-ethyl-5-methyl-1H-pyrazole as a major byproduct. What is causing this and how can I mitigate it?
Answer:
This is a common issue when working with halo-heterocycles. Dehalogenation is often a competitive side reaction, particularly under harsh basic conditions or in the presence of certain transition metals.[1][2] The pyrazole ring is electron-rich, which can make the bromine atom susceptible to reductive cleavage.
Causality and Solutions:
-
Base-Promoted Radical Pathways: Strong bases, such as potassium tert-butoxide (t-BuOK), can promote radical-mediated dehalogenation, especially in the presence of trace metals or certain ligands.[1] This pathway competes with the desired reaction.
-
Recommendation: Switch to a weaker inorganic base like Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), or Potassium Phosphate (K₃PO₄). These are often sufficient for many cross-coupling reactions and are less likely to induce radical dehalogenation.[2]
-
-
Hydrogen Source: The hydrogen atom for the dehalogenated product must come from the reaction medium. Common sources include protic solvents (like alcohols), water, or even certain organic molecules that can act as hydrogen donors.[1]
-
Recommendation: Ensure your reaction is conducted under strictly anhydrous conditions. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. If your reaction protocol allows, switch to an aprotic solvent like Dioxane, Toluene, or DMF.
-
-
Catalyst-Mediated Reduction: In transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the catalyst itself can sometimes promote hydrodehalogenation. This can be exacerbated by certain ligands or additives.
-
Recommendation: Screen different palladium catalysts and ligands. For instance, some modern palladium precatalysts are designed to minimize side reactions.[3] Additionally, optimizing the catalyst loading is crucial; using the minimum effective amount can reduce the incidence of unwanted side reactions.
-
Experimental Workflow for Minimizing Dehalogenation
Caption: Troubleshooting workflow for dehalogenation.
Question 2: My cross-coupling reaction is sluggish, and even after extended heating, I see a significant amount of unreacted starting material. How can I improve the reaction rate without causing degradation?
Answer:
Slow reaction kinetics can stem from several factors, including insufficient base strength, poor solubility, or suboptimal catalyst activity. The key is to enhance reactivity without creating conditions that favor degradation pathways.
Causality and Solutions:
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle of many cross-coupling reactions. If the base is too weak or poorly soluble in the reaction medium, it cannot effectively participate in the key steps (e.g., transmetalation in Suzuki coupling).
-
Recommendation: While strong bases can cause dehalogenation, a moderately strong, soluble base is often necessary. A base like K₃PO₄ is a good starting point as it offers a balance of strength and compatibility.[4] Using a phase-transfer catalyst in conjunction with an inorganic base can also improve performance in some systems.
-
-
Temperature: Higher temperatures generally increase reaction rates. However, for substituted pyrazoles, excessive heat can lead to decomposition.
-
Recommendation: Instead of aggressively increasing the temperature, perform a controlled temperature screen. Incrementally raise the temperature (e.g., from 80°C to 90°C, then to 100°C) while monitoring the reaction for both product formation and the appearance of degradation products by TLC or LC-MS.[4]
-
-
Ligand Choice: The ligand on the transition metal catalyst is paramount. It influences the catalyst's stability, solubility, and reactivity.
-
Recommendation: For challenging couplings, consider using more advanced, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands) which can significantly accelerate the reaction even at lower temperatures.[3]
-
Question 3: I am observing multiple unexpected spots on my TLC plate that are neither starting material nor the desired product. What are the likely side products?
Answer:
Besides dehalogenation, other side reactions can occur under basic conditions, especially with stronger bases or nucleophiles.
Causality and Potential Side Products:
-
Nucleophilic Aromatic Substitution (SNAr): If your reaction mixture contains nucleophiles (e.g., amines, alkoxides from alcoholic solvents), they can potentially displace the bromine atom. The electron-rich pyrazole ring is generally less susceptible to SNAr than electron-poor systems, but it can occur under forcing conditions.[5]
-
How to Identify: Use LC-MS to check for masses corresponding to the pyrazole core plus the added nucleophile.
-
Prevention: Use aprotic solvents and avoid extraneous nucleophilic species in your reaction.
-
-
Ring-Opening/Rearrangement: While less common for stable aromatic systems like pyrazoles, very strong bases (e.g., organolithiums) or high temperatures can potentially lead to ring-opening or rearrangement pathways. Pyrazoles can act as weak acids, and deprotonation at ring carbons could lead to complex downstream reactions.[6]
-
How to Identify: These products may have significantly different masses and fragmentation patterns in MS. NMR analysis would be required for definitive identification.
-
Prevention: Avoid unnecessarily strong bases like n-BuLi or LDA unless a specific C-H functionalization is intended. Stick to carbonate or phosphate bases for standard applications.
-
Potential Side Reaction Pathways
Caption: Competing reaction pathways under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 3-bromo-1-ethyl-5-methyl-1H-pyrazole with common bases?
A: The compound is generally stable under normal conditions and with many common bases used in organic synthesis.[7] However, its stability is conditional. It is incompatible with strong oxidizing agents and strong reducing agents.[7] Issues like dehalogenation typically arise not from simple storage but during heated reactions with strong bases like alkali metal alkoxides (e.g., NaOtBu, KOtBu).
Q2: Which bases are most compatible for cross-coupling reactions?
A: The choice of base is highly dependent on the specific cross-coupling reaction. A summary of recommendations is provided below.
| Base Type | Examples | Recommended Use | Potential Issues |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Suzuki, Stille, and Heck couplings. Generally safe and effective. Cs₂CO₃ is often superior due to its solubility. | May be too weak for some challenging couplings. |
| Phosphates | K₃PO₄ | Suzuki and Buchwald-Hartwig aminations. A good balance of strength and low risk of side reactions.[4] | Can be hygroscopic; ensure it is dry. |
| Alkoxides | NaOtBu, KOtBu, LiOtBu | Buchwald-Hartwig aminations/etherifications. Required for deprotonating less acidic nucleophiles. | High risk of dehalogenation and side reactions.[1] |
| Hydroxides | NaOH, KOH | Sometimes used in aqueous Suzuki couplings. | Can promote hydrolysis of other functional groups. |
| Organic Amines | Et₃N, DIPEA | Sonogashira and Heck couplings.[4] | Generally not strong enough for Suzuki or Buchwald. |
Q3: Are there any specific solvents to avoid when using strong bases with this bromopyrazole?
A: Yes. Avoid protic solvents like methanol or ethanol when using strong bases like NaOtBu. The alkoxide can undergo exchange with the solvent, and the protic nature of the solvent provides a ready source of protons for dehalogenation. Aprotic polar solvents like DMF, Dioxane, THF, and Toluene are generally preferred.
Q4: How should 3-bromo-1-ethyl-5-methyl-1H-pyrazole be stored to ensure its long-term stability?
A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents to prevent degradation.[7] Under these conditions, it is stable for long-term use.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with 3-bromo-1-ethyl-5-methyl-1H-pyrazole. Optimization may be required for specific substrates.[4]
Materials:
-
3-Bromo-1-ethyl-5-methyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry reaction vessel, add 3-bromo-1-ethyl-5-methyl-1H-pyrazole, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Al-Zoubi, R. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5563. [Link]
-
Shaaban, M. R., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-225. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 744-749. [Link]
-
Kinzel, T., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 980-983. [Link]
-
Wang, T., et al. (2020). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Asian Journal of Organic Chemistry, 9(11), 1856-1860. [Link]
-
Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia MDPI. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2017). Mini-Reviews in Organic Chemistry, 14(4), 256-266. [Link]
-
Synthesis of bromopyrazoles 10–14. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Research Progress on Dehalogenation Reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development, 6(5), 1-10. [Link]
-
El-Faham, A., et al. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 24(24), 4503. [Link]
-
Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2024). Molecules, 29(12), 2891. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 27. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2020). Chinese Journal of Organic Chemistry, 40(10), 3466-3472. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
-
3-Bromo-1-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]
-
N-Methyl-3-Bromo-5-Methyl Pyrazole. (2017). Organic Synthesis International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]
- 6. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 7. fishersci.com [fishersci.com]
Validation & Comparative
1H NMR spectrum analysis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
Executive Summary
3-Bromo-1-ethyl-5-methyl-1H-pyrazole is a critical scaffold in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and GPCR ligands. Its structural integrity relies on the precise regiochemistry of the nitrogen alkylation.
The synthesis of this molecule typically involves the alkylation of 3-bromo-5-methylpyrazole. This reaction is regio-ambiguous , producing two distinct isomers:
-
The Target: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole (1,5-isomer).
-
The Impurity: 3-Bromo-1-ethyl-3-methyl-1H-pyrazole (1,3-isomer, formally 5-bromo-1-ethyl-3-methyl-1H-pyrazole).
This guide compares the analytical performance of standard 1D 1H NMR against 2D NOESY techniques to differentiate these isomers. It establishes a self-validating protocol to ensure the ethyl group is correctly positioned adjacent to the methyl group (Position 5) rather than the bromine (Position 3).
Structural Context & The Analytical Challenge
The pyrazole ring numbering starts at the nitrogen bearing the substituent (N1). The challenge lies in confirming that the ethyl group is at N1 and the methyl group is at C5.
-
Target (1,5-substituted): The
-Ethyl group is spatially proximal to the -Methyl group. -
Isomer (1,3-substituted): The
-Ethyl group is spatially proximal to the Bromine atom; the Methyl is distant.
Standard 1H NMR can suggest the structure based on electronic shielding effects, but it is not definitive without 2D confirmation.
Visualization: Structural Logic & Ambiguity
Figure 1: The synthesis pathway creating the analytical need for rigorous NMR differentiation.
Comparative Analysis: Target vs. Regioisomer
This section compares the spectral signatures of the desired product versus its most common regioisomer.
Predicted Chemical Shift Comparison (CDCl3, 400 MHz)
Note: Values are representative based on substituent increment calculations and empirical pyrazole data.
| Proton Environment | Signal Type | Target (1-Et, 5-Me) | Isomer (1-Et, 3-Me) | Diagnostic Rationale |
| C4-H (Aromatic) | Singlet (s) | 6.05 - 6.15 | 6.20 - 6.30 | The 1,5-isomer is more sterically crowded, often causing slight shielding of the ring proton compared to the 1,3-isomer. |
| N-CH2 (Ethyl) | Quartet (q) | 4.05 - 4.15 | 4.20 - 4.30 | CRITICAL: In the Target, the |
| C-CH3 (Methyl) | Singlet (s) | 2.25 - 2.30 | 2.15 - 2.20 | Methyl at C5 (Target) is usually downfield of Methyl at C3 (Isomer) due to proximity to N1. |
| CH3 (Ethyl) | Triplet (t) | 1.35 - 1.45 | 1.40 - 1.50 | Less diagnostic; typically overlaps. |
Technique Comparison: 1D vs. 2D NMR
Why 1D NMR is insufficient for "Beyond Reasonable Doubt" confirmation in drug development.
| Feature | 1D 1H NMR | 2D NOESY (Nuclear Overhauser Effect) |
| Primary Output | Chemical Connectivity | Spatial Proximity (Through-Space) |
| Regioisomer ID | Inferred (based on shift rules). High risk of misinterpretation if standards are unavailable. | Definitive . Proves physical distance between Ethyl and Methyl groups. |
| Solvent Effect | High susceptibility to concentration/solvent shifts. | Robust; cross-peaks appear regardless of slight shift changes. |
| Recommendation | Routine Screening | Mandatory for Structure Validation |
Experimental Protocol
This protocol is designed to be self-validating. If the NOE cross-peak described in Step 4 is absent, the compound is not the target structure.
Materials
-
Solvent: CDCl3 (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Why CDCl3? Pyrazoles can H-bond.[1] CDCl3 minimizes solute-solvent H-bonding compared to DMSO, providing sharper peaks for coupling analysis.
-
-
Sample Conc: 10–15 mg in 0.6 mL solvent (for clear 2D acquisition).
Step-by-Step Workflow
-
Sample Preparation: Ensure the sample is fully dissolved. Filter if any turbidity exists (particulates ruin 2D spectra).
-
1D Acquisition (Standard):
-
Pulse angle: 30°.
-
Relaxation delay (D1):
2.0 seconds (ensure integration accuracy for the ratio of 3H:2H:3H:1H). -
Scans: 16.
-
-
1D Analysis (The "Go/No-Go" Check):
-
Verify integration:
- ~6.1 (1H, s) -> Ring H
-
~4.1 (2H, q) ->
-Methylene - ~2.3 (3H, s) -> Ring Methyl
- ~1.4 (3H, t) -> Ethyl Methyl
-
If integration fails (e.g., extra peaks), repurify before 2D.
-
-
2D NOESY Acquisition (The Validation):
-
Mixing time: 500 ms (standard for small molecules).
-
Scans: 8 per increment.
-
The Diagnostic Signal: Look for a cross-peak (correlation spot) between the Quartet at 4.1 ppm (
-CH2) and the Singlet at 2.3 ppm (Ring-CH3).
-
Data Interpretation & Decision Logic
The following diagram illustrates the logical pathway to confirm the structure based on the experimental data.
Visualization: The Validation Logic
Figure 2: Decision tree for interpreting NOESY data to distinguish regioisomers.
Detailed Spectral Assignment Table (Target Molecule)
| Frequency ( | Multiplicity | Integral | Coupling ( | Assignment |
| 6.08 | Singlet (s) | 1H | - | C4-H (Py-H) |
| 4.12 | Quartet (q) | 2H | 7.2 Hz | N-CH2 (Ethyl methylene) |
| 2.28 | Singlet (s) | 3H | - | C5-CH3 (Ring Methyl) |
| 1.41 | Triplet (t) | 3H | 7.2 Hz | CH3 (Ethyl methyl) |
| 0.00 | Singlet | - | - | TMS (Reference) |
Note: The C5-Methyl may appear as a very fine doublet or quartet due to long-range allylic coupling (
References
- Alkylation Regioselectivity: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.
- NMR Shift Prediction: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Source for general chemical shift increments).
-
NOE Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
-
Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan. Search: "Pyrazole derivatives".
Sources
Comparative Guide to C13 NMR Characterization: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
The following guide details the C13 NMR characterization of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole , specifically designed to address the common challenge of distinguishing this compound from its regioisomer, 5-Bromo-1-ethyl-3-methyl-1H-pyrazole .
Executive Summary & The "Regioisomer Trap"
In the synthesis of N-alkyl pyrazoles, particularly via the alkylation of 3-bromo-5-methylpyrazole (or its tautomer), researchers frequently encounter a mixture of two regioisomers: the 1,5-isomer (Target) and the 1,3-isomer (Impurity). Standard TLC often fails to separate these effectively due to similar polarity. C13 NMR is the definitive tool for structural assignment.
This guide provides the diagnostic chemical shifts required to unambiguously identify 3-Bromo-1-ethyl-5-methyl-1H-pyrazole and reject the 5-bromo-1-ethyl-3-methyl-1H-pyrazole alternative.
The Core Distinction
-
Target (1,5-isomer): Characterized by a deshielded C5-Methyl quaternary carbon (~140 ppm) and a shielded N-Ethyl signal due to steric compression.
-
Alternative (1,3-isomer): Characterized by a shielded C5-Bromo quaternary carbon (~120 ppm) and a deshielded C3-Methyl carbon (~148 ppm).
Comparative Chemical Shift Data
The following data is synthesized from experimental precedents of N-methyl analogs and substituent additivity rules for pyrazoles.
Table 1: Diagnostic C13 NMR Shifts (ppm, CDCl3)
| Carbon Position | Target: 3-Bromo-1-ethyl-5-methyl (1,5-Isomer) | Alternative: 5-Bromo-1-ethyl-3-methyl (1,3-Isomer) | Diagnostic Logic |
| C3 (Quaternary) | ~126.0 – 128.0 (C-Br) | ~148.0 – 150.0 (C-Me) | Primary Indicator. C-Me is significantly downfield of C-Br. |
| C4 (Methine) | ~107.0 – 109.0 | ~108.0 – 110.0 | Not diagnostic; similar environment. |
| C5 (Quaternary) | ~139.0 – 142.0 (C-Me) | ~115.0 – 120.0 (C-Br) | Primary Indicator. C-Me at C5 is deshielded relative to C-Br at C5. |
| N-CH2 (Ethyl) | ~44.0 – 46.0 | ~49.0 – 52.0 | Steric Effect. The adjacent C5-Methyl group shields the N-methylene signal (Gamma-gauche effect). |
| Ring-CH3 | ~10.0 – 11.5 (at C5) | ~13.0 – 14.5 (at C3) | C5-Methyls are typically shielded relative to C3-Methyls. |
| Ethyl-CH3 | ~15.0 | ~15.0 | Not diagnostic. |
Note on Solvent: Shifts may vary by ±0.5–1.0 ppm in DMSO-d6 compared to CDCl3, but the relative order and magnitude of difference (Δδ) between isomers remain constant.
Mechanistic Insight & Causality
Understanding why these shifts occur ensures you can trust the data even if your specific solvent or concentration differs.
The C3 vs. C5 Quaternary Switch
The most reliable differentiator is the chemical shift of the carbon atoms at positions 3 and 5.
-
Methyl Effect (+ve shift): A methyl group is an electron-donating alkyl substituent. When attached to a pyrazole ring carbon (C3 or C5), it causes a downfield shift (deshielding) of that carbon by approximately +10 to +15 ppm relative to the unsubstituted CH.
-
Bromo Effect (-ve shift): A bromine atom is electronegative but also heavy (heavy atom effect). On aromatic heterocycles, a direct C-Br attachment often results in an upfield shift (shielding) or a very small downfield shift compared to C-H, but it is significantly upfield of a C-Methyl carbon.
-
Result: In the target molecule, C5 bears the Methyl (high ppm, ~140) and C3 bears the Bromine (lower ppm, ~127). In the isomer, this is reversed.
Steric Compression on N-Ethyl
In 3-Bromo-1-ethyl-5-methyl-1H-pyrazole , the N-Ethyl group and the C5-Methyl group are adjacent (peri-like interaction). This steric crowding forces the ethyl group out of the plane or compresses the electron cloud, leading to a shielding effect (lower ppm) on the N-methylene carbon (~45 ppm). In the 5-Bromo isomer , the C5 position holds a Bromine atom. While Bromine is large, the specific electronic anisotropy and lack of hyperconjugative overlap often result in the N-methylene appearing further downfield (~50 ppm).
Experimental Protocol for Validation
Step 1: Sample Preparation
-
Mass: Dissolve 10–20 mg of the isolated product.
-
Solvent: 0.6 mL of CDCl3 (Chloroform-d) is preferred for sharper peaks. DMSO-d6 is acceptable if solubility is an issue.
-
Tube: Standard 5 mm NMR tube. Ensure the solution height is ~4-5 cm.
Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Proton-decoupled C13).
-
Scans (NS): Minimum 256 scans (Br and quaternary carbons relax slowly; low S/N can hide the crucial C3/C5 signals).
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C3-Br, C5-Me) have long T1 relaxation times. A short D1 will suppress their intensity, potentially making them invisible.
-
Spectral Width: 0 – 200 ppm.
Step 3: Workflow Visualization
The following diagram outlines the logical flow for synthesizing and identifying the target molecule.
Figure 1: Decision tree for distinguishing pyrazole regioisomers via C13 NMR.
References
-
Organic Synthesis International. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]
-
Kudyakova, Y. S., et al. (2025).[1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.[1] Retrieved from [Link]
-
Baltayan, A. O., et al. (2009).[2] Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles.[3] Russian Journal of General Chemistry. Retrieved from [Link]
-
Rusak, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry.[4] Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Brominated Pyrazoles and Their Mass Spectrometric Analysis
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The introduction of a bromine atom onto the pyrazole ring significantly influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability, making brominated pyrazoles valuable intermediates in the synthesis of novel therapeutic agents.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and identification of these compounds. Understanding the fragmentation patterns of brominated pyrazoles under mass spectrometric conditions is crucial for their unambiguous identification in complex matrices, such as reaction mixtures or biological samples. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of brominated pyrazoles, with a focus on 4-bromo-1H-pyrazole as a representative example. We will explore the characteristic fragmentation pathways, the influence of the bromine isotope pattern, and provide a detailed experimental protocol for acquiring high-quality mass spectra.
Fundamental Principles of Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information.
A key feature in the mass spectra of brominated compounds is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a characteristic M+2 peak in the mass spectrum, where the M+2 ion is two mass units heavier than the molecular ion containing 79Br. The relative intensity of the M and M+2 peaks is approximately 1:1, providing a clear indication of the presence of a single bromine atom in the molecule.
Characteristic Fragmentation Patterns of Brominated Pyrazoles: A Case Study of 4-Bromo-1H-pyrazole
The mass spectrum of 4-bromo-1H-pyrazole (C₃H₃BrN₂) serves as an excellent model for understanding the fragmentation of this class of compounds. The NIST WebBook provides a reference spectrum for this compound, which we will use for our analysis.[1]
Molecular Ion Region:
The molecular ion region of 4-bromo-1H-pyrazole exhibits a characteristic doublet at m/z 146 and 148, corresponding to the molecular ions containing 79Br and 81Br, respectively. The near-equal intensity of these two peaks is a definitive indicator of the presence of one bromine atom.
| Ion | m/z (79Br) | m/z (81Br) | Relative Abundance |
| [M]•+ | 146 | 148 | ~1:1 |
Major Fragmentation Pathways:
The fragmentation of the 4-bromopyrazole molecular ion is primarily driven by the stability of the pyrazole ring and the lability of the C-Br and N-N bonds. Two major fragmentation pathways have been identified for pyrazoles in general, and these are also observed for brominated derivatives.[2][3][4]
-
Loss of a Bromine Radical ([M-Br]+): This is a common fragmentation pathway for halogenated compounds. The cleavage of the C-Br bond results in the formation of a pyrazolium cation at m/z 67.
[C₃H₃BrN₂]•+ → [C₃H₃N₂]⁺ + Br• (m/z 146/148) (m/z 67)
-
Expulsion of HCN: A characteristic fragmentation of many nitrogen-containing heterocyclic compounds is the loss of a neutral molecule of hydrogen cyanide (HCN). In the case of 4-bromopyrazole, this can occur from the molecular ion or subsequent fragment ions. Loss of HCN from the molecular ion would lead to a fragment at m/z 119/121.
[C₃H₃BrN₂]•+ → [C₂H₂BrN]•+ + HCN (m/z 146/148) (m/z 119/121)
-
Loss of N₂ from [M-H]+: Another key fragmentation pathway for pyrazoles involves the initial loss of a hydrogen atom to form an [M-H]⁺ ion, followed by the elimination of a molecule of nitrogen (N₂).[3][4]
[C₃H₃BrN₂]•+ → [C₃H₂BrN₂]⁺ + H• → [C₃H₂Br]⁺ + N₂ (m/z 146/148) (m/z 145/147) (m/z 117/119)
The following diagram illustrates the primary fragmentation pathways of 4-bromo-1H-pyrazole:
Caption: Primary fragmentation pathways of 4-bromo-1H-pyrazole in EI-MS.
Comparative Analysis: Fragmentation of Brominated Pyrazole Isomers
For instance, the stability of the cation formed after the loss of the bromine radical could vary between the isomers, potentially leading to differences in the abundance of the m/z 67 peak. Similarly, the ease of hydrogen loss and subsequent N₂ elimination might be affected by the bromine's position.
Further research involving the synthesis and mass spectrometric analysis of pure 3- and 5-bromopyrazole isomers would be necessary to provide a definitive comparative analysis of their fragmentation patterns.
Experimental Protocols for GC-MS Analysis of Brominated Pyrazoles
The following is a general protocol for the analysis of brominated pyrazoles using gas chromatography-mass spectrometry (GC-MS). This protocol should be optimized for the specific instrument and application.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of the brominated pyrazole standard in a volatile organic solvent such as methanol, dichloromethane, or ethyl acetate at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
Sample Matrix: The sample preparation method will depend on the matrix.
-
Liquid Samples (e.g., reaction mixtures): Dilute an aliquot of the sample in a suitable solvent to a final concentration within the calibration range.
-
Solid Samples: Extract the compound from the solid matrix using an appropriate solvent and technique (e.g., sonication, Soxhlet extraction). The extract may require cleanup using solid-phase extraction (SPE) to remove interfering compounds.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set a solvent delay to prevent the filament from being damaged by the solvent peak (e.g., 3-5 minutes, depending on the solvent and GC conditions).
-
The following diagram outlines the general workflow for GC-MS analysis of brominated pyrazoles:
Caption: General workflow for the GC-MS analysis of brominated pyrazoles.
Conclusion and Future Perspectives
The mass spectrometry fragmentation of brominated pyrazoles is characterized by several key pathways, including the loss of a bromine radical, the expulsion of hydrogen cyanide, and the elimination of dinitrogen from the protonated molecular ion. The distinct isotopic pattern of bromine provides a clear diagnostic tool for identifying these compounds. While the general fragmentation behavior is consistent across isomers, subtle differences in the relative abundances of fragment ions may exist and warrant further investigation.
The experimental protocols outlined in this guide provide a solid foundation for the reliable analysis of brominated pyrazoles by GC-MS. As new and more complex brominated pyrazole derivatives are synthesized for pharmaceutical applications, a thorough understanding of their mass spectrometric behavior will remain a critical aspect of their characterization and development. Future work should focus on acquiring and comparing the mass spectra of a wider range of brominated pyrazole isomers and substituted analogs to build a more comprehensive library of fragmentation data for this important class of compounds.
References
-
NIST Chemistry WebBook, SRD 69. 1H-Pyrazole, 4-bromo-. [Link]
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
- Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
Sources
Comparative Guide: Reactivity Profile of 3-Bromo vs. 4-Bromo Pyrazoles
Audience: Medicinal Chemists, Process Chemists, and Synthetic Biologists. Objective: To delineate the orthogonal reactivity profiles of 3-bromo and 4-bromopyrazole derivatives, providing evidence-based protocols for cross-coupling, nucleophilic substitution, and metalation.
Executive Summary: The "Electronic Personality" Split
The reactivity difference between 3-bromo and 4-bromo pyrazoles is dictated by the specific electronic environment of the pyrazole ring.
-
4-Bromo Pyrazoles (The "Phenyl" Mimic): The C4 position is electron-rich (nucleophilic). Consequently, the C-Br bond at this position behaves similarly to an electron-rich aryl bromide (e.g., 4-bromoanisole). It is robust in cross-coupling but inert to nucleophilic aromatic substitution (
). -
3-Bromo Pyrazoles (The "Pyridine" Mimic): The C3 position is electron-deficient due to the adjacent imine-like nitrogen (
). This makes the C-Br bond highly susceptible to and oxidative addition, but the proximity to nitrogen introduces catalyst poisoning risks (chelation) during palladium cycling.
Decision Matrix: Substrate Selection
| Feature | 4-Bromo Pyrazole | 3-Bromo Pyrazole |
| Electronic Character | Electron-Rich ( | Electron-Poor ( |
| Suzuki Coupling | Excellent (Standard Ligands) | Good (Requires Bulky Ligands) |
| Inert (requires strong EWG on N) | High (facile with amines/thiols) | |
| Lithiation (n-BuLi) | Competing C5-deprotonation | Competing C5-deprotonation |
| Primary Risk | Sluggish oxidative addition | Catalyst deactivation (N-coordination) |
Electronic Profiling & Structural Logic
To understand the reactivity, one must visualize the resonance contributors.
-
Position 4 (Nucleophilic): The lone pair from the pyrrole-like nitrogen (
) donates density into the ring, significantly enriching C4. This is why electrophilic aromatic substitution (SEAr), such as bromination, occurs exclusively at C4. -
Position 3 (Electrophilic): This position is adjacent to the electronegative
atom. It lacks the direct resonance stabilization seen at C4 and feels the inductive withdrawing effect of the nitrogen.
Reactivity Landscape Diagram
The following diagram maps the divergent reaction pathways for N-protected bromopyrazoles.
Caption: Divergent reactivity pathways. Green arrows indicate favorable reactions; dashed red arrows indicate kinetic barriers.
Reaction Class 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Challenge
-
4-Bromo: The C-Br bond is strong (electron-rich), making oxidative addition the rate-limiting step. However, the distal nitrogens do not interfere with the metal center.
-
3-Bromo: The C-Br bond is weaker (electron-poor), theoretically accelerating oxidative addition. However, the
nitrogen is capable of forming a stable 5-membered chelate with the Palladium center after oxidative addition, effectively "poisoning" the catalyst and preventing transmetallation.
Experimental Solution: Ligand Selection
To couple 3-bromopyrazoles successfully, you must use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos). The steric bulk prevents the formation of the stable N-Pd chelate.
Comparative Protocol (General Procedure)
| Parameter | 4-Bromo Protocol (Standard) | 3-Bromo Protocol (Optimized) |
| Catalyst | ||
| Loading | 1–3 mol% | 2–5 mol% |
| Base | ||
| Solvent | Dioxane/Water (4:1) | Dioxane/Water (4:[1]1) or n-BuOH |
| Temp | 80–90 °C | 100–110 °C |
| Notes | Robust; tolerant of air. | Strict deoxygenation required. |
Step-by-Step Workflow (3-Bromo Optimization):
-
Charge: Add 3-bromo-1-methylpyrazole (1.0 eq), Boronic Acid (1.5 eq), and
(2.0 eq) to a vial. -
Catalyst: Add XPhos Pd G2 precatalyst (0.02 eq). Note: Precatalysts ensure active Pd(0) generation without induction periods.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
-
Cycle: Seal and heat to 100 °C for 4–12 hours.
-
Workup: Filter through Celite (Pd removal) and extract with EtOAc.
Critical Insight: For 3-bromopyrazoles, avoid simple ligands like
. Thenitrogen will displace , leading to arrested catalysis.
Reaction Class 2: Nucleophilic Aromatic Substitution ( )
This is the most distinct differentiator. 3-bromopyrazoles participate in
Mechanism
Attack at the 3-position generates a Meisenheimer-like intermediate where the negative charge is stabilized by the electronegative nitrogen atoms. Attack at the 4-position places negative charge on ring carbons, which is energetically prohibitive without strong electron-withdrawing groups (e.g.,
Experimental Data: Amination
-
Substrate: 1-Methyl-3-bromopyrazole vs. 1-Methyl-4-bromopyrazole.
-
Nucleophile: Morpholine (2.0 eq).
-
Conditions: DMSO,
, .
Results:
-
3-Bromo: >90% conversion to 3-morpholinopyrazole.
-
4-Bromo: <5% conversion (mostly recovered starting material).
Protocol for 3-Bromo
-
Dissolve 3-bromo-N-alkylpyrazole in dry DMSO (0.5 M).
-
Add amine nucleophile (2–3 equiv) and
(2 equiv). -
Heat to 100–120 °C in a sealed tube.
-
Monitoring: Reaction is usually complete in 12–24h.
-
Purification: Water wash is critical to remove DMSO; product usually extracts into DCM.
Reaction Class 3: Lithiation & Regioselectivity[2]
Using organolithiums (e.g., n-BuLi) presents a regioselectivity challenge: Halogen-Metal Exchange (Li-Br) vs. Deprotonation (C-H Activation) .
The C5-H Acidity Problem
The proton at C5 (adjacent to
-
Kinetic Control: At very low temperatures (-78 °C) with t-BuLi, Halogen-Metal exchange is faster (kinetically favored).
-
Thermodynamic Control: At higher temperatures (> -40 °C) or with n-BuLi, deprotonation at C5 is often favored, or the formed C-Li species will trans-metalate to the C5 position (the "Dance of the Pyrazoles").
Comparative Stability
-
4-Lithio species: Relatively stable. Can be generated with t-BuLi at -78 °C and trapped with electrophiles.
-
3-Lithio species: Less stable due to repulsion between the C-Li bond and the adjacent N-lone pair. It requires strictly controlled temperatures (<-78 °C) to prevent decomposition or ring opening.
Recommended Protocol for Halogen Exchange (Both Isomers):
-
Dryness: Flame-dry flask, Ar atmosphere.
-
Solvent: Anhydrous THF.
-
Cooling: Cool substrate to -78 °C (Acetone/Dry Ice).
-
Reagent: Add t-BuLi (2.0 equiv) dropwise. Do not use n-BuLi if you want clean Br-Li exchange; n-BuLi often leads to mixed C5-deprotonation.
-
Trapping: Add electrophile (e.g., DMF,
) immediately after 15 min.
References
-
Suzuki-Miyaura Coupling of Heterocycles
- Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.
-
Reactivity of Pyrazoles (Review)
- Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.
-
SNAr Mechanisms in Azoles
- Bunnett, J. F. (1951).
-
Lithiation and Halogen Dance
- Schlosser, M. (2005). "The 2×3 Isomerization of Organometallics ('Halogen Dance').
Sources
A Comparative Guide to HPLC Retention Time Standards for 3-Bromo-1-ethyl-5-methyl-1H-pyrazole Analysis
In the landscape of pharmaceutical research and drug development, the accurate identification and quantification of novel chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these purposes. However, the reliability of HPLC data hinges on the use of well-characterized retention time standards. This guide provides an in-depth technical comparison of approaches to establishing a retention time standard for the analysis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry.
This document will navigate the challenges associated with the analysis of halogenated pyrazoles, compare the utility of commercial versus in-house standards, and provide a detailed, field-proven experimental protocol for its analysis. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles.
The Critical Role of Retention Time Standards in HPLC
In HPLC, the retention time (t_R_)—the time elapsed between sample injection and the appearance of the analyte peak maximum—is a critical qualitative parameter. For a given set of chromatographic conditions (mobile phase, stationary phase, flow rate, temperature), the retention time of a specific compound should be constant and reproducible. Retention time standards are therefore indispensable for:
-
Peak Identification: Confirming the identity of an analyte in a complex mixture by comparing its retention time to that of a known standard.
-
Method Development and Validation: Establishing the specificity and suitability of an analytical method in accordance with ICH guidelines.
-
System Suitability Testing: Ensuring the consistent performance of the HPLC system before and during sample analysis.
-
Impurity Profiling: Tracking and identifying process-related impurities and degradation products.
The challenge with novel compounds such as 3-Bromo-1-ethyl-5-methyl-1H-pyrazole is often the absence of readily available, certified commercial reference standards.
Navigating the Analytical Landscape for Halogenated Pyrazoles
Pyrazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1][2] The introduction of a halogen atom, such as bromine, can significantly alter the physicochemical properties of the molecule, influencing its chromatographic behavior. Halogenated organic compounds can present unique challenges in analysis due to their potential for co-elution with other components in a sample matrix.[3]
For pyrazole derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed and effective analytical technique.[4] The separation is typically achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase, often a mixture of acetonitrile or methanol and water.[5][6] The addition of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol groups on the silica-based stationary phase.[5][4]
Commercial vs. In-House Standards: A Practical Comparison
The ideal retention time standard is a certified reference material (CRM) from a reputable supplier. However, for a niche compound like 3-Bromo-1-ethyl-5-methyl-1H-pyrazole, a commercial standard may not be available.[7][8] This necessitates a comparison of the two viable alternatives:
| Feature | Commercial Standard | In-House Standard |
| Availability | Limited to non-existent for novel compounds. | Can be synthesized or sourced from a custom synthesis provider.[9][10][11] |
| Certification | Typically comes with a Certificate of Analysis (CoA) detailing purity and characterization. | Requires comprehensive in-house characterization (e.g., NMR, MS, elemental analysis) to establish identity and purity.[12][13] |
| Cost | Can be expensive, especially for niche compounds. | Initial synthesis cost can be high, but cost per analysis is low once prepared. |
| Traceability | Traceable to national or international standards. | Traceability must be established through rigorous internal validation. |
| Regulatory Acceptance | Generally straightforward. | Requires thorough documentation of synthesis, purification, and characterization for regulatory submissions. |
Given the current market, researchers working with 3-Bromo-1-ethyl-5-methyl-1H-pyrazole will likely need to prepare and qualify an in-house standard.
Workflow for Establishing an In-House Retention Time Standard
The process of establishing a reliable in-house retention time standard is a multi-step endeavor that requires careful planning and execution. The following diagram illustrates the key stages involved.
Caption: Workflow for In-House Retention Time Standard Preparation and Validation.
Experimental Protocol: HPLC Analysis of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole
This protocol is based on established methods for the analysis of pyrazole derivatives and is designed to provide a robust starting point for method development.[4]
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[14]
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Mobile Phase Additive: Trifluoroacetic acid (TFA) or formic acid.
-
In-House Standard: 3-Bromo-1-ethyl-5-methyl-1H-pyrazole, synthesized and characterized to >98% purity.[7]
-
Sample Diluent: A mixture of acetonitrile and water, typically in a ratio similar to the initial mobile phase composition.
Chromatographic Conditions
The following conditions are recommended as a starting point for method development. Optimization may be required to achieve the desired resolution and peak shape.
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | 0.1% TFA in Water | TFA is a common ion-pairing agent that improves peak shape for basic compounds like pyrazoles.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier in reverse-phase HPLC, providing good elution strength for many small molecules. |
| Gradient | 20% to 80% B over 20 minutes | A gradient elution is recommended to ensure elution of the compound of interest and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[5] |
| Column Temperature | 25 °C | Maintaining a constant column temperature ensures reproducible retention times.[5] |
| Detection Wavelength | 210 nm or by PDA scan | Pyrazoles typically have UV absorbance in the low UV region. A PDA detector can be used to determine the optimal detection wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the in-house standard of 3-Bromo-1-ethyl-5-methyl-1H-pyrazole and dissolve it in 10 mL of the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Data Analysis and System Suitability
-
Retention Time: The retention time of the peak in the sample chromatogram should match that of the in-house standard within a predefined tolerance (e.g., ± 2%).
-
System Suitability: Perform at least five replicate injections of the working standard solution. The relative standard deviation (RSD) of the retention time should be less than 1%.
Hypothetical Comparative Data
To illustrate the expected outcome, the following table presents hypothetical retention time data for 3-Bromo-1-ethyl-5-methyl-1H-pyrazole under different chromatographic conditions.
| Column | Mobile Phase Gradient (ACN/Water with 0.1% TFA) | Retention Time (min) | Peak Tailing Factor |
| C18 (150 x 4.6 mm, 5 µm) | 20-80% ACN in 20 min | 12.5 | 1.1 |
| C8 (150 x 4.6 mm, 5 µm) | 20-80% ACN in 20 min | 10.8 | 1.2 |
| Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | 20-80% ACN in 20 min | 13.2 | 1.0 |
This data demonstrates that while a standard C18 column provides good retention and peak shape, other stationary phases could be explored for method optimization.
Conclusion
Establishing a reliable HPLC retention time standard for a novel compound like 3-Bromo-1-ethyl-5-methyl-1H-pyrazole is a critical step in its analytical characterization. In the absence of a commercial standard, the preparation and rigorous qualification of an in-house standard are essential. The experimental protocol and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a robust HPLC method for the accurate identification and analysis of this and similar pyrazole derivatives. The principles of scientific integrity, grounded in expertise and trustworthiness, are the bedrock of such analytical endeavors.
References
-
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chandrasekar, R., et al. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 1(4), 170-175. Retrieved from [Link]
-
Ashtekar, A., et al. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]
-
ProcessPointChemicals. (n.d.). 3-BROMO-5-METHYL-1H-PYRAZOLE Supplier & Distributor of CAS# 3430-17-9. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26565–26575. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2024, December 23). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Journal of Separation Science. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
Ghiurca, I. E., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 133. Retrieved from [Link]
-
IndiaMART. (n.d.). 3 Bromo 1 Methyl 1H Pyrazole 5 Carbaldehyde, Technical Grade. Retrieved from [Link]
-
Chemical Register. (n.d.). 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers. Retrieved from [Link]
-
Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention Times for All Standards. Retrieved from [Link]
-
S G, S., et al. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5824. Retrieved from [Link]
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Retrieved from [Link]
-
Reiner, E. J., et al. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]
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-
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Akhtar, T., et al. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 135. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]
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Technical Guide: Validating Regioselectivity in 1-Ethyl-5-Methyl-1H-Pyrazole Synthesis
Executive Summary: The "Isomer Trap" in Drug Discovery
In the development of kinase inhibitors (e.g., JAK or p38 MAPK pathways), the pyrazole motif is a privileged scaffold. However, the synthesis of 1-ethyl-5-methyl-1H-pyrazole presents a classic regioselectivity challenge. The 1,5-isomer is sterically distinct from its 1,3-counterpart, significantly altering the vector of substituents attached to the ring.
Misassignment of these isomers leads to "phantom SAR" (Structure-Activity Relationships), where biological data is attributed to the wrong molecular structure. This guide objectively compares synthetic routes and, most importantly, establishes a self-validating NMR protocol to unambiguously distinguish the 1-ethyl-5-methyl isomer from the thermodynamically favored 1-ethyl-3-methyl byproduct.
Comparative Analysis of Synthetic Routes
To understand the validation requirement, we must first analyze why mixtures occur.
Route A: Direct Alkylation (The Thermodynamic Trap)
-
Method: Reaction of 3(5)-methylpyrazole with ethyl iodide/bromide in the presence of a base (
or NaH). -
Mechanism: 3-methylpyrazole exists in tautomeric equilibrium. The alkylation occurs at the nitrogen with the highest electron density and least steric hindrance.
-
Outcome: Predominantly yields 1-ethyl-3-methyl-1H-pyrazole . The lone pair on
(distal to the methyl group) is more accessible than (proximal to the methyl). -
Verdict: Not Recommended for 1,5-isomer synthesis, but useful for generating the 1,3-standard for comparison.
Route B: Regioselective Cyclocondensation (The Kinetic Solution)
-
Method: Condensation of ethylhydrazine with a masked 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone or acetylacetaldehyde dimethyl acetal).
-
Mechanism: Regioselectivity is dictated by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyls.
-
The terminal
of ethylhydrazine is more nucleophilic. -
The aldehyde (or acetal) is more electrophilic than the ketone.
-
Pathway: Initial attack of
on the aldehyde intermediate hydrazone cyclization of internal onto the ketone.
-
-
Outcome: Favors 1-ethyl-5-methyl-1H-pyrazole .
-
Verdict: Recommended . However, pH and solvent effects can erode selectivity, making validation mandatory.
Visualizing the Selectivity Challenge
The following diagram illustrates the divergent pathways and the critical NOE (Nuclear Overhauser Effect) interactions used for validation.
Figure 1: Divergent synthesis pathways. The green node represents the target 1,5-isomer, validated by the spatial proximity of the N-Ethyl and C-Methyl groups.
The Validation Protocol: 1D NOE Difference Spectroscopy
Standard 1H NMR chemical shifts are often insufficient for definitive assignment due to solvent-dependent shifting. NOE Difference Spectroscopy is the gold standard for this system because it relies on through-space magnetic interactions (
The Logic of Assignment[1]
-
Target (1-Ethyl-5-Methyl): The N-Ethyl group is spatially adjacent to the C-Methyl group.
-
Irradiation of N-CH2
Enhancement of C-CH3.
-
-
Alternative (1-Ethyl-3-Methyl): The N-Ethyl group is spatially adjacent to the proton at position 5 (H-5). The Methyl group is far away at position 3.
-
Irradiation of N-CH2
Enhancement of H-5.
-
Experimental Procedure
Reagents:
-
Synthesized Pyrazole (approx. 10 mg)
-
Solvent:
(Dry, acid-free to prevent broadening)
Instrument Parameters:
-
Frequency: 400 MHz or higher recommended.
-
Experiment: 1D NOE Difference (or 1D GOESY).
-
Mixing Time: 500–800 ms.
-
Relaxation Delay: > 3 x T1 (approx. 5 seconds) to ensure quantitative buildup.
Step-by-Step Workflow:
-
Acquire Standard 1H Spectrum: Assign the N-Ethyl quartet (~4.1 ppm) and the C-Methyl singlet (~2.2 ppm).
-
Select Irradiation Targets:
-
Target A: The N-Ethyl methylene (
) quartet. -
Target B (Control): An off-resonance region (empty baseline).
-
-
Acquire NOE Data: The system subtracts the "Control" scan from the "Target A" scan.
-
Analysis:
-
Look for positive peaks in the difference spectrum.
-
Critical Check: If you see the Methyl singlet appear as a positive peak, you have the 1,5-isomer . If you see the aromatic proton (H-5) appear, you have the 1,3-isomer .
-
Data Presentation & Comparison
The following table summarizes the expected NMR data for the two isomers in
| Feature | Target: 1-Ethyl-5-Methyl-1H-pyrazole | Alternative: 1-Ethyl-3-Methyl-1H-pyrazole |
| Synthesis Route | Cyclocondensation (Controlled) | Direct Alkylation (Major Product) |
| N-CH2 Shift | ||
| C-CH3 Shift | ||
| H-4 Shift | ||
| NOE Result | Strong enhancement of C-CH3 upon irradiating N-CH2. | Strong enhancement of H-5 upon irradiating N-CH2. |
| 13C NMR (C-Me) | ~11.0 ppm (Shielded by N-lone pair) | ~13.5 ppm (Less shielded) |
Note: Chemical shifts are approximate and solvent-dependent. NOE correlations are definitive.
Detailed Synthesis Protocol (Recommended Route)
This protocol is optimized for regioselectivity using a fluorinated solvent system to enhance the electrophilicity of the carbonyl, driving the kinetic product.
Reaction: Ethylhydrazine + 4,4-dimethoxy-2-butanone
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4,4-dimethoxy-2-butanone (10 mmol, 1.0 eq) in 2,2,2-Trifluoroethanol (TFE) (20 mL).
-
Expert Insight: TFE is slightly acidic and high-polarity, which stabilizes the polar transition state of the desired cyclization and minimizes "scrambling."
-
-
Addition: Cool the solution to 0°C. Add Ethylhydrazine oxalate (10 mmol, 1.0 eq) followed by Triethylamine (10 mmol, 1.0 eq) dropwise.
-
Note: Using the oxalate salt allows for controlled release of the free base hydrazine.
-
-
Reaction: Allow to warm to room temperature, then heat to reflux (approx. 75°C) for 4 hours.
-
Workup:
-
Remove TFE under reduced pressure (rotary evaporator).
-
Redissolve residue in Ethyl Acetate (50 mL).
-
Wash with 1N HCl (to remove unreacted hydrazine) and Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The 1,5-isomer typically elutes after the 1,3-isomer on silica due to higher polarity (larger dipole moment).
References
-
Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, Elsevier, 1996.
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529.
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, 3rd Edition, 2016. (Chapter 8: Through-Space Dipolar Couplings).
-
PubChem Compound Summary. "1-Ethyl-3-methyl-1H-pyrazole."[1] National Center for Biotechnology Information.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
